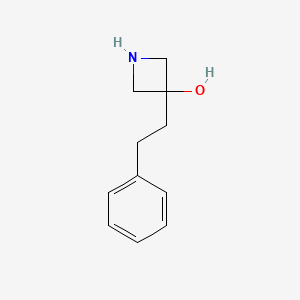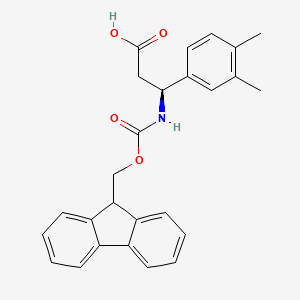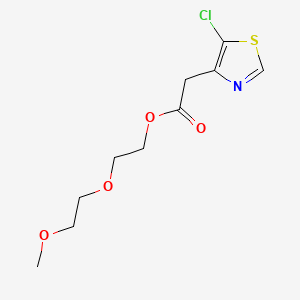
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of dihydropyridines, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves a multi-step process One common method starts with the condensation of ethyl acetoacetate with ammonium acetate to form 1,2-dihydropyridine-3-carboxylate This intermediate is then reacted with methyl iodide to introduce the methyl ester group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminoethyl group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Dihydropyridine derivatives are known for their calcium channel blocking activity, which is useful in developing treatments for cardiovascular diseases.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs for treating hypertension and other cardiovascular conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mecanismo De Acción
The mechanism by which Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects is primarily through interaction with calcium channels. By blocking these channels, it can modulate calcium influx into cells, which is crucial in various physiological processes. This action is particularly relevant in the cardiovascular system, where calcium channel blockers are used to manage blood pressure and heart rate.
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in managing angina and hypertension.
Uniqueness
Methyl 1-(2-aminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific structural features, which may confer different pharmacological properties compared to other dihydropyridines. Its aminoethyl group allows for additional interactions and modifications, potentially leading to novel therapeutic applications.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl 1-(2-aminoethyl)-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)7-3-2-5-11(6-4-10)8(7)12/h2-3,5H,4,6,10H2,1H3 |
Clave InChI |
FVCNSGZBKFCTPT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CN(C1=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
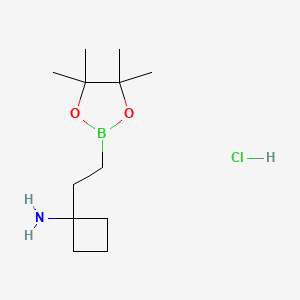
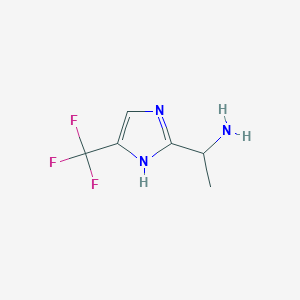
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)

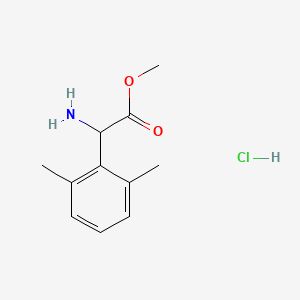
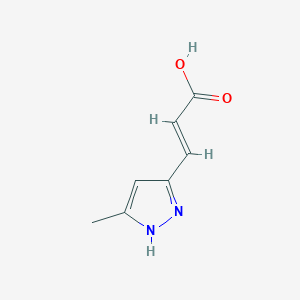
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)

